2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol
Overview
Description
2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol is a useful research compound. Its molecular formula is C12H14N2OS and its molecular weight is 234.32 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available thiophene derivatives and cyclopentapyrrole frameworks. The synthetic pathway generally includes:
- Formation of the Cyclopentapyrrole Core : This step involves cyclization reactions that incorporate the thiophene moiety.
- Functionalization : The introduction of the hydroxyl group at the ethan-1-ol position is achieved through various methods such as reduction or substitution reactions.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing on its anticancer, anti-inflammatory, and neuroprotective properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against human colon adenocarcinoma cell lines such as HT-29 and LS180.
- Mechanism of Action : The anticancer effects were attributed to the induction of cell cycle arrest at the G1 phase, which was linked to the up-regulation of tumor suppressor proteins like p27 KIP1 and down-regulation of cyclin D1 and CDK4 proteins .
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has shown promise as an anti-inflammatory agent:
- In Vitro Studies : The compound inhibited the production of pro-inflammatory cytokines in activated macrophages.
- Mechanistic Insights : It was found to modulate signaling pathways associated with inflammation, including NF-kB and MAPK pathways.
Neuroprotective Effects
Preliminary research indicates potential neuroprotective effects:
- Model Systems : The compound was evaluated in models of neurodegenerative diseases.
- Findings : It exhibited protective effects against oxidative stress-induced neuronal cell death, suggesting a role in mitigating neurodegeneration .
Data Summary
Property | Observation |
---|---|
Anticancer Activity | Significant inhibition of HT-29 and LS180 cells |
Cell Cycle Arrest | G1 phase arrest via p27 KIP1 up-regulation |
Anti-inflammatory | Reduced cytokine production in macrophages |
Neuroprotective | Protection against oxidative stress |
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds within the same class:
- Study on Analog Compounds : Research on related pyrazole derivatives indicated a broad spectrum of biological activities including antimicrobial and anticancer properties .
- Mechanistic Studies : Detailed mechanistic studies using flow cytometry and Western blotting techniques have elucidated pathways affected by these compounds, highlighting their potential therapeutic applications .
Properties
IUPAC Name |
2-(3-thiophen-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-7-6-14-10-4-1-3-9(10)12(13-14)11-5-2-8-16-11/h2,5,8,15H,1,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDDIKZVPNVTIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=CC=CS3)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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